molecular formula C10H15Cl2NS B2860840 2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 2126160-85-6

2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride

Cat. No. B2860840
CAS RN: 2126160-85-6
M. Wt: 252.2
InChI Key: MKSOHVDISKWCQI-UHFFFAOYSA-N
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Description

“2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride” is a chemical compound with the CAS Number: 2126160-85-6 . It has a molecular weight of 252.21 . The IUPAC name for this compound is 2-((5-chlorothiophen-2-yl)methyl)-2-methylpyrrolidine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14ClNS.ClH/c1-10(5-2-6-12-10)7-8-3-4-9(11)13-8;/h3-4,12H,2,5-7H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .

Scientific Research Applications

Pharmacological Profiles of Serotonin Receptor Antagonists

Research on compounds such as (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride (R-96544) reveals their significant pharmacological profiles. R-96544, as the active form of a novel 5-HT(2A) receptor antagonist, has been shown to inhibit platelet aggregation induced by serotonin in various species and demonstrates potent, competitive, and 5-HT(2A)-selective activity. This type of research highlights the importance of chemical compounds in developing new therapeutic agents targeting specific serotonin receptors (Ogawa et al., 2002).

Optical Sensing and Explosive Detection

Compounds with a pyrrolidine structure have been utilized in the synthesis of highly emissive materials for optical sensing applications. An example is the synthesis of a carboxylated pyrrolidine-fused chlorin for the efficient detection of explosive vapors, such as triacetone triperoxide (TATP). This research demonstrates the utility of pyrrolidine derivatives in creating sensitive and selective sensors for security and safety applications (Vargas et al., 2021).

Analytical Method Development

The development of analytical methods for detecting impurities in pharmaceuticals also showcases the application of pyrrolidine derivatives. A study on the determination of N-methylpyrrolidine in cefepime for injection via capillary electrophoresis illustrates the role of these compounds in ensuring drug safety and compliance with regulatory standards (Prasanna et al., 2010).

Drug Design and Discovery

Research into the design and discovery of novel analgesic and antipyretic agents involves the exploration of pyrrolidine analogs. A green chemistry approach to synthesizing potential analgesic and antipyretic compounds demonstrates the ongoing search for more environmentally friendly and sustainable methods in drug development (Reddy et al., 2014).

Safety and Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .

Mechanism of Action

Target of Action

The primary targets of 2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . These properties could impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

properties

IUPAC Name

2-[(5-chlorothiophen-2-yl)methyl]-2-methylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNS.ClH/c1-10(5-2-6-12-10)7-8-3-4-9(11)13-8;/h3-4,12H,2,5-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSOHVDISKWCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2=CC=C(S2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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